2-(1H-Tetrazol-1-yl)pyridine-4-carbonyl chloride
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Overview
Description
2-(1H-Tetrazol-1-yl)pyridine-4-carbonyl chloride is a chemical compound that belongs to the class of heterocyclic compounds. It features a tetrazole ring attached to a pyridine ring, with a carbonyl chloride functional group at the 4-position of the pyridine ring.
Preparation Methods
The synthesis of 2-(1H-Tetrazol-1-yl)pyridine-4-carbonyl chloride typically involves multiple steps. One common method includes the formation of the tetrazole ring through the reaction of an amine with triethyl orthoformate and sodium azide . The pyridine ring is then functionalized with a carbonyl chloride group using reagents such as thionyl chloride or oxalyl chloride under controlled conditions . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(1H-Tetrazol-1-yl)pyridine-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include sodium azide, thionyl chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1H-Tetrazol-1-yl)pyridine-4-carbonyl chloride has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coordination complexes.
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-(1H-Tetrazol-1-yl)pyridine-4-carbonyl chloride involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acid groups, allowing it to bind to enzymes and receptors in a similar manner . This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The carbonyl chloride group can also react with nucleophilic sites on proteins, forming covalent bonds and altering protein function .
Comparison with Similar Compounds
2-(1H-Tetrazol-1-yl)pyridine-4-carbonyl chloride can be compared with other similar compounds, such as:
2-(1H-Tetrazol-1-yl)pyridine: Lacks the carbonyl chloride group, resulting in different reactivity and applications.
2-(1H-Tetrazol-1-yl)benzene-1-carbonyl chloride: Features a benzene ring instead of a pyridine ring, which affects its electronic properties and reactivity.
2-(1H-Tetrazol-1-yl)pyridine-4-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride group, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its combination of the tetrazole and carbonyl chloride functionalities, which provide a versatile platform for chemical modifications and applications.
Properties
CAS No. |
717871-78-8 |
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Molecular Formula |
C7H4ClN5O |
Molecular Weight |
209.59 g/mol |
IUPAC Name |
2-(tetrazol-1-yl)pyridine-4-carbonyl chloride |
InChI |
InChI=1S/C7H4ClN5O/c8-7(14)5-1-2-9-6(3-5)13-4-10-11-12-13/h1-4H |
InChI Key |
PLHFXPAJNFZHJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(=O)Cl)N2C=NN=N2 |
Origin of Product |
United States |
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